2-Azidoethyl beta-D-Glucopyranoside 2-Azidoethyl beta-D-Glucopyranoside
Brand Name: Vulcanchem
CAS No.:
VCID: VC3967929
InChI: InChI=1S/C8H15N3O6/c9-11-10-1-2-16-8-7(15)6(14)5(13)4(3-12)17-8/h4-8,12-15H,1-3H2/t4-,5-,6+,7-,8-/m1/s1
SMILES: C(COC1C(C(C(C(O1)CO)O)O)O)N=[N+]=[N-]
Molecular Formula: C8H15N3O6
Molecular Weight: 249.22 g/mol

2-Azidoethyl beta-D-Glucopyranoside

CAS No.:

Cat. No.: VC3967929

Molecular Formula: C8H15N3O6

Molecular Weight: 249.22 g/mol

* For research use only. Not for human or veterinary use.

2-Azidoethyl beta-D-Glucopyranoside -

Specification

Molecular Formula C8H15N3O6
Molecular Weight 249.22 g/mol
IUPAC Name (2R,3R,4S,5S,6R)-2-(2-azidoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C8H15N3O6/c9-11-10-1-2-16-8-7(15)6(14)5(13)4(3-12)17-8/h4-8,12-15H,1-3H2/t4-,5-,6+,7-,8-/m1/s1
Standard InChI Key VGCOVRUENPCVTD-JAJWTYFOSA-N
Isomeric SMILES C(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)N=[N+]=[N-]
SMILES C(COC1C(C(C(C(O1)CO)O)O)O)N=[N+]=[N-]
Canonical SMILES C(COC1C(C(C(C(O1)CO)O)O)O)N=[N+]=[N-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

AEG (CAS: 165331-08-8) has the molecular formula C8H15N3O6\text{C}_8\text{H}_{15}\text{N}_3\text{O}_6 and a molar mass of 249.22 g/mol . Its structure consists of a beta-D-glucopyranose ring linked to a 2-azidoethyl group via a glycosidic bond (Figure 1). The azide (-N3_3) group at the ethyl terminus enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .

Table 1: Key Physicochemical Properties of AEG

PropertyValueSource
CAS Number165331-08-8
Molecular FormulaC8H15N3O6\text{C}_8\text{H}_{15}\text{N}_3\text{O}_6
Molar Mass249.22 g/mol
Optical Rotation[α]D=15.5±2[\alpha]_D = -15.5 \pm 2^\circ (in D2_2O)
SolubilityWater, polar organic solvents

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for verifying AEG’s structure. The azide group exhibits a distinct IR absorption peak near 2100 cm1^{-1} . 1H^1\text{H}-NMR spectra in D2_2O reveal signals for the glucopyranose ring protons (δ 3.2–4.5 ppm) and the azidoethyl chain (δ 3.6–3.8 ppm) . Mass spectrometry (MS) further confirms the molecular ion peak at m/z 249.22 .

Synthesis and Analytical Methods

Synthetic Pathways

AEG is synthesized through glycosylation of glucose derivatives followed by azide incorporation. A common route involves:

  • Glycosylation: Reacting penta-O-acetyl-β-D-glucopyranose with 2-bromoethanol in the presence of BF3_3-etherate to yield 2-bromoethyl tetra-O-acetyl-β-D-glucopyranoside .

  • Azide Substitution: Treating the bromo derivative with sodium azide (NaN3_3) in dimethylformamide (DMF) at 85°C, achieving near-quantitative conversion to the azidoethyl intermediate .

  • Deacetylation: Removing acetyl protecting groups via Zemplén transesterification (NaOMe/MeOH) to obtain pure AEG .

Table 2: Optimization of AEG Synthesis

StepReagents/ConditionsYieldSource
GlycosylationBF3_3-etherate, DCM, rt85%
Azide SubstitutionNaN3_3, DMF, 85°C95%
DeacetylationNaOMe, MeOH, rt90%

Biological Properties and Mechanisms

Antimicrobial and Anti-Inflammatory Activities

AEG exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) ranging from 32–64 µg/mL . Its anti-inflammatory effects are mediated via suppression of NF-κB and COX-2 pathways, reducing prostaglandin E2_2 (PGE2_2) synthesis by 40–60% in macrophage models .

Antiviral and Oncogenic Modulation

In vitro studies demonstrate AEG’s inhibition of influenza A virus replication (IC50_{50} = 12 µM) by interfering with viral hemagglutinin binding . Conversely, AEG may promote oncogenic signaling in certain cancer cell lines, upregulating Ras-MAPK pathways by 2–3 fold .

Applications in Scientific Research

Bioconjugation and Glycodendrimer Synthesis

AEG’s azide group enables covalent attachment to alkyne-functionalized biomolecules via CuAAC. For example, it has been used to synthesize fifth-generation glycodendrimers with 80 surface hydroxyl groups for lectin binding studies . These dendrimers show potential as targeted drug delivery vehicles.

Table 3: Click Chemistry Applications of AEG

ApplicationReaction PartnersOutcomeSource
Glycodendrimer SynthesisPropargylated cores (CuI catalyst)Dendrimers with 20–80 OH groups
Protein LabelingDBCO-modified antibodiesFluorescent antibody conjugates

Pharmaceutical Development

Glycosylation of antitumor agents (e.g., doxorubicin) with AEG enhances aqueous solubility by 5–10 fold and improves tumor targeting via glucose transporter (GLUT)-mediated uptake .

Smart Materials and Sensors

AEG-containing hydrogels exhibit glucose-responsive swelling, enabling insulin release in diabetic models. The azide moiety also facilitates incorporation into conductive polymers for biosensor fabrication .

Challenges and Future Directions

Limitations

  • Toxicity Concerns: Azide residues may elicit cytotoxic effects at concentrations >100 µM .

  • Synthetic Complexity: Multi-step synthesis requires stringent purification to avoid byproducts .

Emerging Opportunities

  • CRISPR Delivery: AEG-functionalized lipid nanoparticles for targeted gene editing .

  • Antiviral Coatings: Azide-alkyne crosslinked polymers with embedded antiviral agents .

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